molecular formula C16H18ClNO3 B1664741 A-68930 hydrochloride CAS No. 130465-39-3

A-68930 hydrochloride

Cat. No.: B1664741
CAS No.: 130465-39-3
M. Wt: 307.77 g/mol
InChI Key: PQPGUUQPTSMLKU-YYLIZZNMSA-N
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Description

A 68930 hydrochloride is a synthetic compound known for its potent and selective agonistic activity on dopamine D1-like receptors. It is chemically identified as cis-(±)-1-(Aminomethyl)-3,4-dihydro-3-phenyl-1H-2-benzopyran-5,6-diol hydrochloride. This compound has been extensively studied for its pharmacological effects, particularly in the field of neuroscience .

Mechanism of Action

Target of Action

A 68930 hydrochloride is a potent and selective D1-like dopamine receptor agonist . The primary target of this compound is the dopamine D1 receptor . Dopamine receptors play a crucial role in the nervous system, influencing a variety of neurological processes.

Mode of Action

A 68930 hydrochloride interacts with its target, the D1 dopamine receptor, by acting as an agonist . This means it binds to the receptor and activates it, mimicking the action of dopamine. The EC50 values for D1-like and D2-like receptors are 2.1 and 3910 nM respectively .

Biochemical Pathways

Upon activation of the D1 dopamine receptor, A 68930 hydrochloride influences several biochemical pathways. For instance, it significantly increases the phosphorylation of the cAMP response element-binding (CREB) protein . This can lead to the induction of certain genes and influence various cellular processes.

Pharmacokinetics

This suggests that it can be absorbed through the gastrointestinal tract and distributed throughout the body. The hydrochloride form of the compound typically has better water solubility and stability .

Result of Action

The activation of the D1 dopamine receptor by A 68930 hydrochloride has several effects at the molecular and cellular level. It has been found to induce MUC5AC mRNA expression and increase the mRNA data of MUC5AC and MUC5AC protein expression . In animals, it has been observed to have antidepressant and anorectic effects, producing wakefulness and tachycardia .

Action Environment

The action, efficacy, and stability of A 68930 hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility and stability can be affected by the pH and temperature of its environment . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of A 68930 hydrochloride involves several steps, starting from commercially available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and purity of the final product .

Industrial Production Methods

Industrial production of A 68930 hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving automated systems for precise control of reaction parameters. Purification steps such as recrystallization and chromatography are employed to achieve high purity suitable for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

A 68930 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while substitution reactions can produce a variety of functionalized benzopyran compounds .

Comparison with Similar Compounds

Properties

IUPAC Name

(1R,3S)-1-(aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3.ClH/c17-9-15-11-6-7-13(18)16(19)12(11)8-14(20-15)10-4-2-1-3-5-10;/h1-7,14-15,18-19H,8-9,17H2;1H/t14-,15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPGUUQPTSMLKU-YYLIZZNMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](C2=C1C(=C(C=C2)O)O)CN)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432654
Record name (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130465-39-3
Record name 1H-2-Benzopyran-5,6-diol, 1-(aminomethyl)-3,4-dihydro-3-phenyl-, hydrochloride (1:1), (1R,3S)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130465-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1R,3S)-1-(Aminomethyl)-3-phenyl-3,4-dihydro-1H-isochromene-5,6-diol;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432654
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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